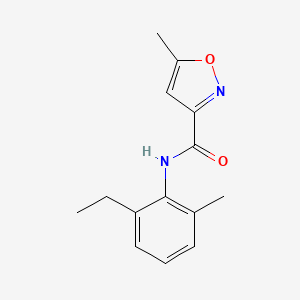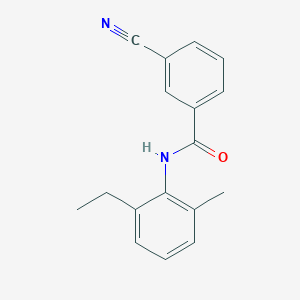![molecular formula C19H15N3O6 B7636161 [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636161.png)
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as MOPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various molecular targets, including the JAK/STAT pathway, NF-kB pathway, and PI3K/Akt/mTOR pathway. [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, reduction of pro-inflammatory cytokine production, and neuroprotective effects. [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to have antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its specificity towards certain molecular targets, which allows for targeted inhibition and reduced off-target effects. However, one limitation of [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
For [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate research include exploring its potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate for therapeutic use. Finally, research into the development of more soluble forms of [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may improve its utility in lab experiments.
Méthodes De Synthèse
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with phthalic anhydride. The final product is obtained through the reaction of the intermediate with 2-methoxycarbonylaniline.
Applications De Recherche Scientifique
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB. In neurodegenerative disease research, [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-27-18(25)13-8-4-5-9-14(13)20-15(23)10-28-19(26)16-11-6-2-3-7-12(11)17(24)22-21-16/h2-9H,10H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSAANMKXPVTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)

![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)

![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)
![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636131.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636137.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636166.png)
![[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)
![[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636183.png)
![[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636191.png)